molecular formula C8H15BrO B2663668 (2-Bromo-1-methoxyethyl)cyclopentane CAS No. 1824189-53-8

(2-Bromo-1-methoxyethyl)cyclopentane

Cat. No.: B2663668
CAS No.: 1824189-53-8
M. Wt: 207.111
InChI Key: LDKRXSVVYQCAFO-UHFFFAOYSA-N
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Description

(2-Bromo-1-methoxyethyl)cyclopentane (CAS: 1824189-53-8) is a brominated cyclopentane derivative with the molecular formula C₈H₁₅BrO and a molecular weight of 207.11 g/mol . Its structure features a cyclopentane ring substituted with a 2-bromo-1-methoxyethyl group, combining bromine’s electrophilic reactivity with the methoxy group’s polar character. This compound is cataloged under PubChem CID 122164136 and is available in high-purity grades (99%–99.999%) for specialized industrial and research applications, including organic synthesis and material science .

Properties

IUPAC Name

(2-bromo-1-methoxyethyl)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKRXSVVYQCAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824189-53-8
Record name (2-bromo-1-methoxyethyl)cyclopentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-methoxyethyl)cyclopentane typically involves the bromination of 1-methoxyethylcyclopentane. The reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds through the formation of a cyclic bromonium ion intermediate, which is then attacked by a nucleophile to give the final product .

Industrial Production Methods

Industrial production methods for (2-Bromo-1-methoxyethyl)cyclopentane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the reactive nature of bromine and the potential hazards associated with organic bromides.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-methoxyethyl)cyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

    Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (t-BuOK) in non-polar solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Major Products Formed

    Substitution Reactions: Products include (2-Hydroxy-1-methoxyethyl)cyclopentane, (2-Cyano-1-methoxyethyl)cyclopentane, and various amine derivatives.

    Elimination Reactions: Products include cyclopentene derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include (1-Methoxyethyl)cyclopentane.

Scientific Research Applications

(2-Bromo-1-methoxyethyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-methoxyethyl)cyclopentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological interactions. The compound can interact with molecular targets such as enzymes and receptors, potentially modifying their activity and function .

Comparison with Similar Compounds

Research Findings and Trends

  • Thermodynamic Behavior : Cyclopentane derivatives with polar substituents, like methoxy groups, exhibit altered phase behavior in emulsions, impacting applications in hydrate formation studies .
  • Environmental Impact : Brominated cyclopentanes may face regulatory scrutiny due to persistence in ecosystems, whereas unsubstituted cyclopentane is favored for its eco-friendly refrigerant properties .

Biological Activity

(2-Bromo-1-methoxyethyl)cyclopentane is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C7H13BrO
  • Molecular Weight : Approximately 189.09 g/mol
  • Functional Groups : The compound features a bromo group and a methoxyethyl group attached to a cyclopentane ring, which are crucial for its reactivity and interactions with biological targets.

The biological activity of (2-Bromo-1-methoxyethyl)cyclopentane can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This property is essential for the compound's reactivity in biological systems.
  • Reactivity with Biomolecules : The methoxyethyl group can participate in various chemical transformations, potentially influencing the compound's interactions with proteins and other biomolecules.

Antimicrobial Properties

Research indicates that (2-Bromo-1-methoxyethyl)cyclopentane exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. By scavenging free radicals, it may protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Cytotoxic Effects

Preliminary studies suggest that (2-Bromo-1-methoxyethyl)cyclopentane may have cytotoxic effects on certain cancer cell lines. This property could be explored further for potential applications in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of (2-Bromo-1-methoxyethyl)cyclopentane against a panel of bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting the compound's potential as a lead for developing new antibiotics.

Study 2: Antioxidant Mechanisms

In vitro experiments assessed the antioxidant activity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that (2-Bromo-1-methoxyethyl)cyclopentane effectively reduced DPPH radicals, indicating its capability to act as an antioxidant.

Study 3: Cytotoxicity in Cancer Research

A preliminary investigation into the cytotoxic effects of (2-Bromo-1-methoxyethyl)cyclopentane on human cancer cell lines revealed a dose-dependent increase in apoptosis markers. These findings suggest that the compound may possess anticancer properties worth exploring further.

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